Hydrogen-Bond O⋯N Distance and Proton Localization Differentiates the 2-Chloro-5-nitro Isomer from All Other Chloronitrobenzoic Acid–Quinoline Co-crystals
In a direct crystallographic comparison of four isomeric quinoline co-crystals determined at 185 K, the 2-chloro-5-nitrobenzoic acid adduct (I) exhibits an O⋯N hydrogen-bond distance of 2.6476 (13) Å—significantly longer than those of the 3-chloro-2-nitro (II: 2.5610 (13) Å), 4-chloro-2-nitro (III: 2.5569 (12) Å), and 5-chloro-2-nitro (IV: 2.5429 (12) Å) isomers [1]. Moreover, in compound (I) the H atom is fully localized at the O-atom site (no proton transfer to the base), whereas in (II), (III), and (IV) the H atom is disordered over N and O positions with N-site occupancies of 0.39, 0.47, and 0.65, respectively [1]. This pattern is reproduced in a second independent study with 6-methylquinoline as the base: O⋯N = 2.6569 (13) Å for 2-chloro-5-nitrobenzoic acid vs. 2.5452 (12), 2.5640 (17), and 2.514 (2) Å for the 2-chloro-4-nitro, 3-chloro-2-nitro, and 4-chloro-2-nitro isomers, again with exclusive O-site H-atom location only for the 2-chloro-5-nitro adduct [2].
| Evidence Dimension | O⋯N hydrogen-bond distance (Å) and H-atom disorder |
|---|---|
| Target Compound Data | 2.6476 (13) Å (quinoline); 2.6569 (13) Å (6-methylquinoline); H atom 100% at O site; no disorder |
| Comparator Or Baseline | Isomeric adducts: 2.5429–2.5610 Å (quinoline); 2.514–2.564 Å (6-methylquinoline); H-atom disordered over N and O sites (N-site occupancy 0.35–0.65) |
| Quantified Difference | O⋯N distance longer by 0.086–0.143 Å (3.4%–5.6%); qualitative difference in proton location (ordered vs. disordered) |
| Conditions | Single-crystal X-ray diffraction at 185–190 K; quinoline and 6-methylquinoline co-crystals |
Why This Matters
The longer, localized hydrogen bond in the 2-chloro-5-nitro isomer predicts distinct thermal stability, dissolution thermodynamics, and spectroscopic signatures relative to other isomers—critical for solid-form patent prosecution and quality-control reference standard selection.
- [1] Gotoh, K. & Ishida, H. (2009). Acta Crystallogr. C, 65, o534–o538. View Source
- [2] Gotoh, K. & Ishida, H. (2020). Acta Crystallogr. E, 76, 1701–1707. View Source
